Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tert-butyl ester group at the 3-position and a formyl (-CHO) substituent at the 6-position. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 219.20 g/mol . The tert-butyl ester group confers metabolic stability compared to simpler esters (e.g., ethyl or methyl), while the 6-formyl group enables further derivatization via nucleophilic addition or condensation reactions .
Properties
IUPAC Name |
tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-12(2,3)18-11(17)9-5-14-15-6-8(7-16)4-13-10(9)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHIXQKEKAMABY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2N=CC(=CN2N=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with tert-butyl esters under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) can convert the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. This inhibition can lead to the modulation of various biological pathways, including those involved in cancer cell proliferation and inflammation . The molecular targets include enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Pyrazolo[1,5-a]pyrimidine derivatives differ primarily in their substituents at the 3- and 6-positions. Key analogs include:
Key Observations :
- The tert-butyl ester in the target compound increases steric bulk and metabolic stability compared to ethyl esters, which are prone to hydrolysis in vivo .
- The 6-formyl group distinguishes it from amino, methyl, or halogen-substituted analogs, offering unique reactivity for post-synthetic modifications .
Stability and Metabolic Performance
- Metabolic Stability : Ethyl esters in analogs like ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate are metabolically labile due to esterase activity. Replacement with tert-butyl esters or amides (as seen in B-Raf inhibitors) enhances microsomal stability .
- Reactivity: The 6-formyl group in the target compound may undergo oxidation or nucleophilic attacks, whereas amino or methyl groups in analogs like 3ad (6-amino) or 4b (5,7-dimethyl) exhibit lower electrophilicity .
Biological Activity
Tert-butyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 2470435-28-8) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its biological activity has garnered attention due to its potential therapeutic applications, particularly as an enzyme inhibitor and in cancer treatment. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazolo[1,5-a]pyrimidine core with a tert-butyl group and a formyl group at specific positions. The molecular formula is , and it has been synthesized through reactions involving pyrazolo derivatives under specific conditions using solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) .
This compound acts primarily as an enzyme inhibitor . It binds to the active sites of target enzymes, blocking their activity and modulating various biological pathways. This inhibition has implications in cancer cell proliferation and inflammation .
Target Enzymes
Research indicates that this compound has shown significant inhibitory activity against casein kinase 2 (CK2), a key player in cancer biology. In vitro studies have demonstrated its potency as a CK2 inhibitor with IC50 values as low as . The mechanism involves binding to the ATP-binding site of CK2α, leading to reduced cell proliferation in cancer models.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Inhibition of Cell Proliferation : In vitro assays have shown that the compound effectively reduces cell growth in various cancer cell lines by targeting CK2 signaling pathways .
- Selectivity : Modifications to the compound's structure have improved selectivity for CK2 over other kinases, which is crucial for reducing off-target effects in therapeutic applications .
Case Studies
A notable study investigated the effects of this compound on breast cancer cells. The results indicated that it significantly inhibited the proliferation of MCF-7 cells (estrogen receptor-positive) while having minimal impact on MDA-MB-231 cells (triple-negative). This suggests potential for selective targeting in breast cancer therapies .
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds within the pyrazolo[1,5-a]pyrimidine class:
| Compound Name | Activity | Key Features |
|---|---|---|
| 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine | Energetic properties | Used in explosives |
| 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one | Thermal stability | Mechanical sensitivity |
These compounds share the pyrazolo core but differ significantly in their functional applications and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
